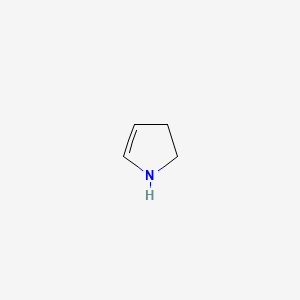

Pyrroline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEBUVRVKCANEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182595 | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28350-87-0 | |

| Record name | Pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028350870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Pyrroline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-pyrroline (B1209420) (or 3,4-dihydro-2H-pyrrole) scaffold is a privileged structural motif in a myriad of natural products and pharmacologically active compounds. Its presence in alkaloids and other bioactive molecules underscores its significance in medicinal chemistry and drug development. This guide provides an in-depth overview of a key synthetic methodology for the construction of 1-pyrroline derivatives, focusing on a modern, efficient, and environmentally benign approach. Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are provided to facilitate its application in a research and development setting.

Core Synthesis Methodology: Organocatalytic Enantioselective Construction of Pyrroloindolines

A prominent and elegant method for the synthesis of a specific class of 1-pyrroline derivatives, pyrroloindolines, involves an organocatalytic enantioselective cascade addition-cyclization strategy. This approach is notable for its operational simplicity, high efficiency, and excellent stereocontrol, making it a valuable tool for the synthesis of complex molecules.

The reaction proceeds via the addition of a tryptamine (B22526) derivative to an α,β-unsaturated aldehyde, catalyzed by a chiral imidazolidinone catalyst. This transformation constructs the pyrroloindoline core in a single step while establishing two stereocenters with high fidelity.

Experimental Protocol: General Procedure for the Organocatalytic Synthesis of Pyrroloindolines[1]

To a solution of the tryptamine (0.2 mmol) and the α,β-unsaturated aldehyde (0.6 mmol) in the specified solvent (2.0 mL) at the indicated temperature, is added the imidazolidinone catalyst (0.04 mmol, 20 mol%). The reaction mixture is stirred until complete consumption of the starting material as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired pyrroloindoline product.

Example Synthesis of (S)-1-Allyl-8-((tert-butoxycarbonyl)amino)-2,3,3a,8-tetrahydropyrrolo[2,3-b]indole-3a-carbaldehyde: [1]

-

Reactants: N(10)-t-butoxycarbonyl (BOC)-N(1)-allyltryptamine and acrolein.

-

Catalyst: Imidazolidinone catalyst 1d .

-

Solvent: Chloroform (CHCl3) with 10% water (v/v).

-

Temperature: -40 °C.

-

Procedure: Following the general protocol, the reaction of N(10)-BOC-N(1)-allyltryptamine with acrolein in the presence of catalyst 1d in CHCl3/H2O afforded the target pyrroloindoline.

-

Yield and Enantioselectivity: The product was obtained in good yield with high enantioselectivity (specific quantitative data is presented in the table below).

Data Presentation: Scope of the Organocatalytic Pyrroloindoline Synthesis[1]

The versatility of this organocatalytic method has been demonstrated with a range of tryptamine substrates and α,β-unsaturated aldehydes. The following table summarizes the quantitative data for the synthesis of various pyrroloindoline derivatives.

| Entry | Tryptamine N(10)-Substituent (R) | Tryptamine N(1)-Substituent | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Et | Allyl | Acrolein | 8a | CH2Cl2 | -20 | 82 | 89 |

| 2 | Allyl | Allyl | Acrolein | 8a | CH2Cl2 | -20 | 85 | 89 |

| 3 | t-Bu | Allyl | Acrolein | 8a | CH2Cl2 | -20 | 88 | 89 |

| 4 | Allyl | Prenyl | Acrolein | 8a | CH2Cl2 | -20 | 83 | 89 |

| 5 | t-Bu | Benzyl | Acrolein | 8a | CH2Cl2 | -20 | 82 | 90 |

ee = enantiomeric excess, determined by HPLC analysis on a chiral stationary phase.

Visualization of the Experimental Workflow

The following diagram illustrates the general experimental workflow for the organocatalytic synthesis of pyrroloindolines.

Caption: General workflow for the organocatalytic synthesis of pyrroloindolines.

Conclusion

The organocatalytic enantioselective synthesis of pyrroloindolines represents a powerful and versatile strategy for accessing this important class of 1-pyrroline derivatives. The mild reaction conditions, high yields, and excellent enantioselectivities make it an attractive method for both academic research and industrial applications in drug discovery and development. The detailed protocol and workflow provided herein serve as a practical guide for the implementation of this methodology.

References

2-acetyl-1-pyrroline formation in food chemistry

An In-depth Technical Guide on the Formation of 2-Acetyl-1-Pyrroline (B57270) in Food Chemistry

Abstract

2-Acetyl-1-pyrroline (2-AP) is a potent, low-threshold aroma compound responsible for the characteristic "popcorn-like" scent in a variety of foods, most notably aromatic rice, bread crust, and popcorn.[1][2][3][4] Its formation is a complex process involving both enzymatic and non-enzymatic pathways, primarily stemming from the Maillard reaction or biological processes in plants and microorganisms.[2][5] Understanding the mechanisms of 2-AP formation is critical for controlling and enhancing the desirable aroma in food products. This technical guide provides a comprehensive overview of the core formation pathways, key precursors, influencing factors, and analytical methodologies for the quantification of 2-AP, intended for researchers and scientists in food chemistry and related fields.

Core Formation Pathways

The synthesis of 2-AP in food systems can be broadly categorized into two primary routes: thermally-driven Maillard reactions and biological pathways.

Maillard Reaction

During thermal processing (typically 140-165°C), 2-AP is generated as a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.[4] The key precursors in this pathway are the amino acids proline and ornithine, which degrade to form the intermediate 1-pyrroline.[5][6][7] This intermediate then reacts with dicarbonyl compounds, such as methylglyoxal (B44143) (a product of sugar degradation), to form 2-AP.[2][5] This reaction is responsible for the aroma of baked goods like wheat bread.[2][8] In non-fragrant rice, 2-AP formation only occurs at baking temperatures above 140°C, confirming the role of the high-temperature Maillard reaction.[3]

Biological Pathways

In many plants, including aromatic rice and Pandan leaves, 2-AP is synthesized biologically at ambient temperatures.[5][9][10] This process can be further divided into enzymatic and non-enzymatic steps. The central precursor is Δ¹-pyrroline, which is derived from proline, ornithine, and glutamate.[10][11][12][13][14] The final step, the acetylation of Δ¹-pyrroline, is generally considered a non-enzymatic reaction with methylglyoxal.[11][15]

A critical regulatory point in this pathway is the enzyme Betaine Aldehyde Dehydrogenase 2 (BADH2). In fragrant rice varieties, a non-functional BADH2 gene leads to the accumulation of γ-aminobutyraldehyde (GABald), which spontaneously cyclizes to form Δ¹-pyrroline, the immediate precursor to 2-AP.[8][11][15] In non-fragrant rice, the active BADH2 enzyme converts GABald to γ-aminobutyric acid (GABA), thus inhibiting 2-AP synthesis.[11][13][14][15]

Caption: Overview of the main pathways for 2-AP formation.

Detailed Biochemical Pathways and Precursors

The biosynthesis of 2-AP is intricately linked to amino acid metabolism.

-

Proline Pathway : Proline is a primary precursor.[9][10] It is converted to Δ¹-pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PDH).[11][16]

-

Ornithine Pathway : Ornithine can be converted to P5C via ornithine aminotransferase (OAT).[11][16] Alternatively, it can form putrescine, which is then converted by diamine oxidase (DAO) into γ-aminobutyraldehyde (GABald), the direct precursor of Δ¹-pyrroline.[13][14]

-

Glutamate Pathway : Glutamate is converted to P5C by the key enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS).[11][16][17]

P5C and GABald exist in equilibrium with Δ¹-pyrroline. This Δ¹-pyrroline is the limiting substrate and serves as the source of the pyrroline ring in 2-AP.[8][18] The acetyl group is provided by methylglyoxal (MG), a byproduct of glycolysis.[8][15][19] The final reaction between Δ¹-pyrroline and MG to form 2-AP can occur non-enzymatically at room temperature.[8][15]

Caption: Key biochemical pathways for 2-AP biosynthesis.

Quantitative Data Summary

The concentration of 2-AP varies significantly across different food matrices and is influenced by factors such as variety, storage, and processing conditions.

Table 1: Concentration of 2-AP in Various Food Products

| Food Product | Concentration Range | Method | Reference |

| Aromatic Rice (uncooked) | 1.22 - 2.58 µg/g | HS-GC/NPD | [20] |

| Aromatic Rice (uncooked) | 14.47 - 78.67 µg/kg | GC-MS | [21] |

| Aromatic Rice (cooked) | 40 - 300 ng/g | Steam Distillation | [22] |

| Aseptic-Packaged Cooked Rice (25-100% fragrant) | 32.9 - 126.3 ng/g | HS-SPME/GC-MS | [22] |

| Wheat, Brown, Rye Bread | ~18 µg/kg | LC-MS/MS | [2] |

| Popcorn | ~38 µg/kg | LC-MS/MS | [2] |

| Bassia latifolia Flowers | 3.30 ppm | GC-MS | [15] |

Table 2: Performance of Analytical Methods for 2-AP Quantification

| Method | LOD | LOQ | Linearity Range | Matrix | Reference |

| SHS-GC/NPD | 0.10 µg/g | 0.05 µg/g | 0.10 - 10.00 µg/g | Rice | [20] |

| HS-SPME/GC-TOF MS | 0.46 ng/g | - | - | Rice | [23] |

| HS-GC-TOF MS | 0.68 ng/g | - | - | Rice | [23] |

| LC-MS/MS (derivatization) | 0.26 µg/kg | 0.79 µg/kg | 0.79 - 500 µg/kg | Rice | [2] |

| Colorimetric (Cr(CO)₆) | 2.00 mg/L | - | 5.00 - 60.00 mg/L | Solution | [24] |

Experimental Protocols

Accurate quantification of the volatile and often low-concentration 2-AP requires robust and sensitive analytical methods.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This is a widely used solvent-free method for extracting 2-AP from solid or liquid food matrices.[8][20]

-

Sample Preparation : Weigh a precise amount of the homogenized sample (e.g., 4 g of cooked rice) into a headspace vial (e.g., 20 mL).[22] For calibration, a standard addition method is recommended due to significant matrix effects.[22] Spike samples with known concentrations of a 2-AP standard solution.

-

Internal Standard : Add a known amount of an internal standard, such as 2,4,6-trimethylpyridine (B116444) (TMP), to correct for variations in extraction and injection.[20]

-

Extraction : Seal the vial and place it in a heated agitator (e.g., 60-80°C for 30-40 min).[15] Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis : Transfer the fiber to the heated injection port of a gas chromatograph (GC) where the adsorbed analytes are thermally desorbed.

-

GC Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program : Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.

-

MS Detection : Use a mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions of 2-AP (m/z 111, 83, 69, 43) and the internal standard.[8][21]

-

-

Quantification : Construct a calibration curve by plotting the peak area ratio of 2-AP to the internal standard against the concentration. Determine the 2-AP concentration in the unknown sample from this curve.

Protocol: Derivatization with LC-MS/MS Analysis

This novel method overcomes the instability and gas chromatographic challenges of 2-AP by converting it into a stable derivative suitable for liquid chromatography.[2]

-

Extraction : Extract 2-AP from the sample using a suitable solvent.

-

Derivatization : React the extract with o-phenylenediamine. This reagent specifically targets the α-iminoketone structure of 2-AP, forming a stable quinoxaline (B1680401) derivative.[2]

-

LC-MS/MS Analysis :

-

Separation : Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.

-

Detection : Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection of the specific quinoxaline derivative.

-

-

Quantification : Use an isotope-labeled internal standard and a calibration curve to quantify the derivative, and by extension, the original 2-AP concentration. This method has shown excellent precision, recovery (92%), and a low limit of detection (0.26 µg/kg).[2]

Caption: A generalized workflow for 2-AP quantification.

Conclusion

The formation of 2-acetyl-1-pyrroline is a pivotal aspect of aroma chemistry in many staple and processed foods. Its synthesis is governed by a complex interplay of genetic factors (e.g., the BADH2 gene), the availability of precursors like proline and sugars, and processing conditions such as temperature and time.[1][8][15] For food scientists and developers, manipulating these factors offers a pathway to enhance desirable aromas. For researchers, the continued development of sensitive and robust analytical techniques, such as the derivatization-LC-MS/MS method, is essential for accurately quantifying this potent compound and furthering our understanding of its role in food quality.

References

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The investigation of 2-Acetyl-1-pyrroline formation in fragrant and non-fragrant rice during cooking - CentAUR [centaur.reading.ac.uk]

- 4. Maillard reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijsrp.org [ijsrp.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Precursors of 2-acetyl-1-pyrroline, a potent flavor compound of an aromatic rice variety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Post-transcriptional regulation of 2-acetyl-1-pyrroline (2-AP) biosynthesis pathway, silicon, and heavy metal transporters in response to Zn in fragrant rice [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents [frontiersin.org]

- 14. The Regulatory Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis in Fragrant Rice (Oryza sativa L.) Under Different Soil Moisture Contents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of 2-acetyl-1-pyrroline biosynthesis in Bassia latifolia Roxb. flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. brill.com [brill.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. s4science.at [s4science.at]

- 21. floraandfona.org.in [floraandfona.org.in]

- 22. Quantitation of 2‐acetyl‐1‐this compound in aseptic‐packaged cooked fragrant rice by HS‐SPME/GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and quantitative determination of 2-acetyl-1-pyrroline using GC-TOF MS combined with HS and HS-SPME pretreatment (3).pdf [slideshare.net]

- 24. mdpi.com [mdpi.com]

The Biological Significance of Substituted Pyrrolines: A Technical Guide for Drug Discovery

Introduction: The pyrroline scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and drug discovery. As dihydro derivatives of pyrroles, pyrrolines exist in three isomeric forms (1-pyrroline, 2-pyrroline, and 3-pyrroline) and serve as crucial intermediates in the synthesis of bioactive pyrroles and pyrrolidines.[1][2] Their versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities.[3][4] This versatility has made this compound derivatives the subject of intense research, with many compounds showing promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[5][6] This technical guide provides an in-depth overview of the key biological activities of substituted pyrrolines, detailing the experimental protocols used for their evaluation and the signaling pathways they modulate.

Anticancer Activity

Substituted pyrrolines have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against various human cancer cell lines.[3][7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes required for cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerases (PARP).[3][8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted this compound derivatives against various cancer cell lines.

| Compound Class | Specific Derivative(s) | Target Cell Line / Enzyme | Activity (IC₅₀) | Reference |

| Benzimidazole Carboxamides | Phenyl ketone derivatives (19c, 19i, 19j, 19p) | PARP-1 and PARP-2 | ≤10 nM | [3] |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative (19) | L1210 (Leukemia) | 0.7 µM | [9] |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-chloro derivative (18) | L1210 (Leukemia) | 2.3 µM | [9] |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-iodo derivative (20) | L1210 (Leukemia) | 2.8 µM | [9] |

| Pyrrolones | 3-hydroxy-5-nitrophenyl-4-pivaroyl-2,5-dihydro-2-pyrrolone | CNS Cancer | 33% Tumor Growth | [10] |

| Pyrrolones | 3-hydroxy-5-nitrophenyl-4-pivaroyl-2,5-dihydro-2-pyrrolone | Lung Cancer | 45% Tumor Growth | [10] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][11][12]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.[13]

Detailed Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The substituted this compound compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive medium with the solvent alone.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[14]

Visualization: MTT Assay Workflow

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria.[5] A key target for some of these compounds is Δ1-pyrroline-5-carboxylate (P5C) reductase, an enzyme essential for proline biosynthesis in many microorganisms.[15] Inhibition of this enzyme can lead to amino acid starvation and block protein synthesis, thereby inhibiting bacterial growth.[15]

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound Class | Specific Derivative(s) | Target Microorganism | Activity (MIC) | Reference |

| Aminomethylenebisphosphonic Acid Derivatives | Not specified | Streptococcus pyogenes | Micromolar range | [15] |

| Pyrrolones | 2-Arylidene-4-biphenyl-pyrrolones | Various bacteria | Not specified | [10] |

| Chalcone Derivatives | Not specified | MSSA and MRSA | Not specified | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth (turbidity) after incubation is recorded as the MIC.

Detailed Methodology:

-

Compound Preparation: A stock solution of the substituted this compound is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[16]

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16] The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.[16]

Visualization: MIC Determination Workflow

Anti-inflammatory Activity

Certain substituted pyrrolines exhibit potent anti-inflammatory properties.[10][18] Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, some pyrrole (B145914) derivatives act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis, or modulate pro-inflammatory cytokines like TNF-α.[19] A significant pathway implicated in inflammation is the PI3K/Akt/NF-κB signaling cascade, which regulates immune responses and cellular growth.[20] Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of some this compound-related compounds.[20]

Quantitative Data on Anti-inflammatory Activity

The following table highlights the anti-inflammatory efficacy of specific pyrrole and pyrrolopyridine derivatives.

| Compound Class | Specific Derivative(s) | Assay / Target | Activity | Reference |

| Pyrrolopyridines | Compound 3i, 3l | In vivo anti-inflammatory assay | Promising activity | [21] |

| Pyrrolopyridines | Compounds 3b–d, 3g–l, 4k | Carrageenan-induced paw edema | Significant activity, comparable to diclofenac | [19] |

| Pyrazole Derivatives | Compounds 13a, 13c | COX-2 Enzyme | IC₅₀ = 39.43 nM, 38.73 nM | [22] |

| Pyrrol derivate (MI-1) | 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione | Acetic acid induced ulcerative colitis (rat model) | Restored colon mucosa integrity (GTI = 0.5) | [20] |

Signaling Pathway: PI3K/Akt/NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate signaling pathways like the PI3K/Akt pathway. This activation leads to the phosphorylation and subsequent activation of NF-κB, a transcription factor that upregulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[20] Certain pyrrolidine (B122466) derivatives can inhibit components of this pathway, such as protein kinases, thereby preventing NF-κB activation and reducing the inflammatory response.[20]

Visualization: PI3K/Akt/NF-κB Signaling Pathway

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[18]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.[19]

Detailed Methodology:

-

Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard drug group (e.g., receiving diclofenac), and test groups receiving different doses of the substituted this compound compounds.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.

-

Inflammation Induction: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[19]

Antiviral Activity

The this compound scaffold is present in several approved antiviral drugs and is a key area of research for new therapeutic agents.[5] Pyrrole-based compounds have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Rotavirus, and Coxsackievirus.[23][24][25] The mechanisms of action can involve inhibiting viral entry into host cells, blocking viral enzymes like reverse transcriptase, or interfering with viral replication and assembly.[25][26]

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral efficacy of various pyrrolo[2,3-d]pyrimidine derivatives.

| Compound Class | Specific Derivative(s) | Target Virus | Activity | Reference |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-bromo derivative (19) | Human Cytomegalovirus (HCMV) & Herpes Simplex Virus 1 (HSV-1) | >5 log reduction in virus titer at 10-100 µM | [9] |

| Pyrrolo[2,3-d]pyrimidines | 4-amino-5-iodo derivative (20) | Human Cytomegalovirus (HCMV) & Herpes Simplex Virus 1 (HSV-1) | >5 log reduction in virus titer at 10-100 µM | [9] |

| Pyrrole derivatives | Compounds 2a, 2d, 5a, 5c, 5d | Rotavirus Wa strain & Coxsackievirus B4 | Significant antiviral activity | [24] |

| Pyrrole-based entry inhibitors | 1,3-benzodioxolyl moiety | HIV-1 | Improved selectivity index | [25] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for screening compounds for antiviral activity by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).[27]

Principle: Susceptible host cells are infected with a virus in the presence and absence of the test compound. A compound with antiviral activity will inhibit viral replication and thus prevent or reduce the observable CPE.

Detailed Methodology:

-

Cell Culture: A monolayer of susceptible host cells (e.g., BGM cells for Rotavirus) is grown in 96-well plates.[24]

-

Toxicity Assay: Before testing for antiviral activity, a cytotoxicity assay (like the MTT assay) is performed to determine the non-toxic concentrations of the this compound compounds on the host cells.

-

Virus Infection: The cell monolayers are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Simultaneously or post-infection, the cells are treated with various non-toxic concentrations of the test compounds. Controls include uninfected cells, virus-infected cells without treatment (virus control), and cells treated with a known antiviral drug (positive control).

-

Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 2-5 days).

-

CPE Evaluation: The cell monolayers are observed microscopically for the presence of CPE (e.g., cell rounding, detachment, syncytia formation). The degree of protection is scored.

-

Cell Viability Quantification: To quantify the results, cell viability can be measured using methods like the MTT assay or staining with crystal violet. The concentration of the compound that protects 50% of the cells from CPE (EC₅₀, 50% effective concentration) can then be calculated.

Visualization: Antiviral Assay Logical Flow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Structure-activity relationship studies of pyrrolone antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 12. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 13. opentrons.com [opentrons.com]

- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Δ1-pyrroline-5-carboxylate reductase as a new target for therapeutics: inhibition of the enzyme from Streptococcus pyogenes and effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. public.pensoft.net [public.pensoft.net]

- 19. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Evaluation of Antiseptic Antiviral Activity of Chemical Agents - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolizidine Alkaloids in Natural Products: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pyrrolizidine (B1209537) alkaloids (PAs) in natural products, focusing on their quantification, the experimental protocols for their analysis, and the cellular signaling pathways they impact. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of naturally occurring secondary metabolites synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1] They are commonly found in species belonging to the families Asteraceae (e.g., Senecio), Boraginaceae (e.g., Symphytum, Borago), and Fabaceae (e.g., Crotalaria).[2][3] The basic chemical structure of a PA consists of a necine base, which is a derivative of pyrrolizidine, esterified with one or more necic acids.[4] The presence of a 1,2-unsaturated double bond in the necine base is a key structural feature responsible for the toxicity of most PAs.[5]

Human exposure to PAs can occur through the consumption of contaminated food products such as honey, milk, grains, and herbal teas, as well as through the use of certain herbal medicines.[1] Due to their potential for severe hepatotoxicity, genotoxicity, and carcinogenicity, the presence of PAs in the food chain and in phytopharmaceuticals is a significant public health concern.[6][7]

Quantitative Data on Pyrrolizidine Alkaloid Content

The concentration of pyrrolizidine alkaloids can vary significantly depending on the plant species, the part of the plant, and the geographical origin. The following tables summarize quantitative data for PA content in selected natural products.

Table 1: Pyrrolizidine Alkaloid Content in Symphytum officinale (Comfrey)

| Plant Part | Major Pyrrolizidine Alkaloids | Total PA Content (mg/g dry weight) | Reference |

| Root | Intermedine, Lycopsamine, Intermedine N-oxide, Lycopsamine N-oxide | Varies widely | [8] |

| Leaf | Intermedine, Lycopsamine, Intermedine N-oxide, Lycopsamine N-oxide | Lower than roots | [8] |

| Commercial Products | Symphytine, Echimidine, Lycopsamine | 0.1 - 400.0 ppm | [9] |

Note: The PA content in comfrey (B1233415) roots shows wide variation, and some commercial products available on the Polish herbal market may exceed the daily dose considered safe.[8]

Table 2: Pyrrolizidine Alkaloid Content in Senecio Species

| Species | Major Pyrrolizidine Alkaloids | Total PA Concentration (Shoot; µg/g DW) | Total PA Concentration (Root; µg/g DW) | Reference |

| Senecio vulgaris | Senecionine, Senecionine N-oxide, Integerrimine N-oxide, Seneciphylline N-oxide | Lower than roots | Higher than shoots | [10] |

| Senecio jacobaea | Jacobine, Retrorsine, Seneciphylline | - | - | [11] |

| Senecio erucifolius | Senecionine, Seneciphylline, Integerrimine, Retrorsine, Usaramine | - | - | [12] |

Note: In Senecio vulgaris, roots generally have a lower PA diversity but a higher total PA concentration than the shoots.[10]

Table 3: Pyrrolizidine Alkaloid Content in Borago officinalis (Borage) Seed Oil

| Product | Method | Detection Limit | Pyrrolizidine Alkaloid Level | Reference |

| Commercial Borage Seed Oil | ESI-HRMS | 200 ppt (B1677978) | < 200 ppt (if present) | [13] |

| Crude and Processed Borage Oil | GC-MS | 20 ppb | Not detected | [14] |

Note: Studies have shown that PAs are generally not co-extracted with the oil during processing, and if present, their levels in commercially available borage seed oil are very low.[13][14]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and in vitro toxicity assessment of pyrrolizidine alkaloids.

Extraction and Quantification of Pyrrolizidine Alkaloids in Plant Material using LC-MS/MS

This protocol is adapted from a validated method for the determination of PAs in plant material.[15]

1. Sample Preparation:

- Weigh 2.0 g ± 0.1 g of homogenized plant material into a centrifuge tube.

2. Extraction:

- Add 20 mL of 0.05 M sulfuric acid.

- Sonicate for 15 minutes at ambient temperature.

- Centrifuge at 3800 x g for 10 minutes.

- Transfer the supernatant to a clean tube.

- Repeat the extraction step on the pellet with another 20 mL of 0.05 M sulfuric acid.

- Combine the supernatants.

- Neutralize the combined extracts to pH 7 with an ammoniacal solution.

3. Solid-Phase Extraction (SPE) Clean-up:

- Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

- Load 10 mL of the neutralized extract onto the cartridge.

- Wash the cartridge with 2 x 5 mL of water.

- Dry the cartridge under vacuum for 5-10 minutes.

- Elute the PAs with 2 x 5 mL of methanol.

4. Sample Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 1 mL of methanol/water (5/95, v/v).

5. LC-MS/MS Analysis:

- Column: Reversed-phase C18 column.

- Mobile Phase: A binary gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

- Detection: Triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.

- Quantification: Use a matrix-matched calibration curve for accurate quantification.

In Vitro Assessment of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

This protocol outlines a method for evaluating the cytotoxicity of PAs in a human liver cell line.[16][17]

1. Cell Culture:

- Culture human hepatocellular carcinoma cells (e.g., HepG2) in appropriate culture medium and conditions.

2. Treatment:

- Seed the cells in 96-well plates at a suitable density.

- After cell attachment, treat the cells with various concentrations of the pyrrolizidine alkaloid(s) of interest for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

3. Cytotoxicity Assessment (MTT Assay):

- After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the cell viability as a percentage of the vehicle control.

4. Anti-proliferative Effect (BrdU Assay):

- During the last few hours of the PA treatment, add BrdU (bromodeoxyuridine) to the cell culture medium.

- After incubation, fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

- Add a substrate for the enzyme and measure the colorimetric reaction using a microplate reader.

- The amount of incorporated BrdU is proportional to the rate of cell proliferation.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Pyrrolizidine Alkaloid-Induced Apoptosis

Pyrrolizidine alkaloids can induce apoptosis (programmed cell death) in liver cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5] The metabolic activation of PAs in the liver to reactive pyrrolic metabolites is a critical step in initiating these toxic effects. These reactive metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular stress and the activation of apoptotic signaling cascades.[18]

Caption: Pyrrolizidine alkaloid-induced apoptosis signaling pathways.

Experimental Workflow for Transcriptomic Analysis

Transcriptomic analysis can provide valuable insights into the molecular mechanisms of PA toxicity by identifying changes in gene expression in response to PA exposure.[2][19][20]

Caption: Experimental workflow for transcriptomic analysis of PA-treated cells.

Conclusion

This technical guide has provided a detailed overview of pyrrolizidine alkaloids in natural products, covering their quantitative occurrence, analytical methodologies, and mechanisms of toxicity. The provided tables, protocols, and diagrams are intended to be a practical resource for researchers in the fields of natural product chemistry, toxicology, and drug development. A thorough understanding of the distribution, analysis, and biological effects of these compounds is crucial for ensuring the safety of food and herbal products and for exploring their potential pharmacological applications.

References

- 1. Longevity Science Borage Oil/GLA - New! - Nutrivene [nutrivene.com]

- 2. E-GEOD-69269 - Disturbance of gene expression in primary human hepatocytes by hepatotoxic pyrrolizidine alkaloids: a whole genome transcriptome analysis - OmicsDI [omicsdi.org]

- 3. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of pyrrolizidine alkaloids in comfrey by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction | MDPI [mdpi.com]

- 8. LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of pyrrolizidine alkaloids in commercial comfrey products (Symphytum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges [PeerJ] [peerj.com]

- 11. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and highly specific method to evaluate the presence of pyrrolizidine alkaloids in Borago officinalis seed oil [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bfr.bund.de [bfr.bund.de]

- 16. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Spectroscopic Characterization of Pyrroline Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the three isomers of pyrroline: 1-pyrroline, 2-pyrroline, and 3-pyrroline (B95000). A thorough understanding of the distinct spectroscopic signatures of these isomers is crucial for their identification in reaction mixtures, for studying their dynamics, and for their application in synthetic and medicinal chemistry. This document details experimental protocols and presents key quantitative data for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction to this compound Isomers

Pyrrolines, or dihydropyrroles, are five-membered heterocyclic organic compounds with the molecular formula C₄H₇N.[1] They are derived from the aromatic pyrrole (B145914) by the hydrogenation of one of the two double bonds. The position of the remaining double bond defines the three structural isomers:

-

1-Pyrroline (3,4-Dihydro-2H-pyrrole): A cyclic imine.

-

2-Pyrroline (2,3-Dihydro-1H-pyrrole): A cyclic secondary amine.

-

3-Pyrroline (2,5-Dihydro-1H-pyrrole): A cyclic secondary amine.

The distinct electronic and structural differences between these isomers result in unique spectroscopic properties, which are detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers, providing detailed information about the chemical environment of each proton and carbon atom.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the this compound isomers. It is important to note that experimental data for 2-pyrroline is less common in the literature compared to 1- and 3-pyrroline.

Table 1: ¹H NMR Chemical Shifts (δ) of this compound Isomers

| Isomer | Position | Chemical Shift (ppm) | Solvent | Multiplicity | Notes |

| 1-Pyrroline | H2 | 7.56 - 7.75 | DMSO-d₆ | s | Imine proton.[2] |

| H3 | 2.43 - 2.48 | DMSO-d₆ | t | ||

| H4 | 1.54 - 1.78 | DMSO-d₆ | m | ||

| H5 | 3.70 | DMSO-d₆ | m | ||

| 2-Pyrroline | - | Data not readily available | - | - | Data for substituted 2-pyrrolines suggest olefinic protons in the 5.0-6.5 ppm range. |

| 3-Pyrroline | H1 (N-H) | ~3.5 (broad) | CDCl₃ | s | |

| H2, H5 | ~3.6 | CDCl₃ | m | ||

| H3, H4 | ~5.7 | CDCl₃ | m | Olefinic protons. |

Table 2: ¹³C NMR Chemical Shifts (δ) of this compound Isomers

| Isomer | Position | Chemical Shift (ppm) | Solvent | Notes |

| 1-Pyrroline | C2 | 166.5 | DMSO-d₆ | Imine carbon.[2] |

| C3 | 36.4 | DMSO-d₆ | [2] | |

| C4 | 20.2 | DMSO-d₆ | [2] | |

| C5 | 60.7 | DMSO-d₆ | [2] | |

| 2-Pyrroline | - | Data not readily available | - | Expected olefinic carbons between 100-140 ppm. |

| 3-Pyrroline | C2, C5 | ~56 | CDCl₃ | |

| C3, C4 | ~126 | CDCl₃ | Olefinic carbons. |

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality NMR spectra of this compound isomers.

Materials:

-

This compound isomer sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm or 3 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer the solution into an NMR tube. For air-sensitive samples, this should be done under an inert atmosphere (e.g., nitrogen or argon).

-

Ensure the sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.[2]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Collect a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of ~200-220 ppm, a longer relaxation delay (e.g., 2 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the signals in the ¹H spectrum and analyze the multiplicities (singlet, doublet, triplet, etc.) to aid in signal assignment.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the this compound isomers.

Quantitative IR Data

The following table summarizes the key IR absorption bands for the this compound isomers.

Table 3: Key Infrared Absorption Bands (cm⁻¹) of this compound Isomers

| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| 1-Pyrroline | C=N Stretch | ~1645 | Medium-Strong | Characteristic of the imine group. |

| C-H Stretch | ~2850-2960 | Strong | Aliphatic C-H stretching. | |

| 2-Pyrroline | N-H Stretch | ~3300-3400 | Medium | Secondary amine N-H stretching. |

| C=C Stretch | ~1650 | Medium-Weak | Alkene C=C stretching. | |

| C-H Stretch | ~2850-2950 | Strong | Aliphatic C-H stretching. | |

| =C-H Stretch | ~3020-3080 | Medium-Weak | Olefinic C-H stretching. | |

| 3-Pyrroline | N-H Stretch | ~3350 | Medium | Secondary amine N-H stretching.[3] |

| =C-H Stretch | ~3084 | Medium | Olefinic C-H stretching.[3] | |

| C-H Stretch | ~2870-2970 | Strong | Aliphatic C-H stretching.[3] | |

| C=C Stretch | ~1600-1650 | Medium-Weak | Alkene C=C stretching. |

Experimental Protocol for IR Analysis

The following protocol describes a standard procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid or solid samples.

Materials:

-

This compound isomer sample

-

FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a volatile solvent like isopropanol.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove atmospheric contributions (CO₂ and H₂O).

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample or a small amount of the solid sample onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will perform a Fourier transform and subtract the background spectrum.

-

Perform a baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Compare the peak positions and intensities with known values to identify the functional groups present and confirm the isomer's identity.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened wipe after the analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound isomers, which can be used for their identification and structural confirmation.

Fragmentation Patterns

The fragmentation of this compound isomers upon ionization in a mass spectrometer is influenced by the position of the double bond.

-

1-Pyrroline: As a cyclic imine, fragmentation is often initiated by the cleavage of the bonds adjacent to the C=N group.

-

2- and 3-Pyrrolines: Being cyclic amines, a common fragmentation pathway is the loss of a hydrogen atom from the α-carbon to the nitrogen, followed by ring opening or other rearrangements. For 3-pyrroline, retro-Diels-Alder type fragmentation is also possible.

A study on a 2-acetyl-1-pyrroline (B57270) isomer showed a molecular ion at m/z 111 and a key fragment at m/z 83, corresponding to the loss of HCN.[4] The base peak was observed at m/z 55.[4]

Experimental Protocol for MS Analysis

The following is a general protocol for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile compounds.

Materials:

-

This compound isomer sample

-

Volatile solvent (e.g., dichloromethane, diethyl ether)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound isomer in a suitable volatile solvent (e.g., 1 mg/mL).

-

Transfer the solution to a GC vial.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms or a polar DB-WAX).

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature to achieve good separation of the isomers if analyzing a mixture (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms of cyclic imines and amines to confirm the structure of the isomer.

-

If available, compare the obtained mass spectrum with a reference library spectrum for positive identification.

-

Visualization of this compound Isomerization

The interconversion between this compound-related structures is a key aspect of their chemistry. The following diagram illustrates a potential isomerization pathway from a 3-pyrroline enamine to a more stable pyrrole, which proceeds via a 1,3-hydride shift.[5]

Caption: Isomerization of a 3-pyrroline enamine to a pyrrole.

Conclusion

The spectroscopic characterization of this compound isomers relies on the complementary information provided by NMR, IR, and mass spectrometry. ¹H and ¹³C NMR are invaluable for determining the precise connectivity and chemical environment of the atoms, while IR spectroscopy quickly identifies the key functional groups (imine vs. secondary amine, presence of a C=C bond). Mass spectrometry confirms the molecular weight and provides structural clues through characteristic fragmentation patterns. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the accurate identification and characterization of 1-, 2-, and 3-pyrroline.

References

An In-depth Technical Guide to the Chemical Properties of 3-Pyrroline-2-ones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 3-pyrroline-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and organic synthesis. The document covers their synthesis, reactivity, spectroscopic characteristics, and biological activities, with a focus on their potential as therapeutic agents.

Introduction to 3-Pyrroline-2-ones

3-Pyrroline-2-ones, also known as 1,5-dihydro-2H-pyrrol-2-ones, are five-membered lactam heterocycles containing an endocyclic double bond.[1] This structural motif is present in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities.[1][2] Their versatile chemical nature makes them valuable building blocks for the synthesis of more complex molecules, including alkaloids and other pharmacologically active compounds.[3][4] The core structure of 3-pyrroline-2-one (B142641) is characterized by the IUPAC name 1,5-dihydro-2H-pyrrol-2-one.

Chemical Properties and Reactivity

The reactivity of the 3-pyrroline-2-one scaffold is dictated by the interplay of the amide functionality, the carbon-carbon double bond, and the substituents on the ring. The electrophilicity of the C4 position makes it susceptible to conjugate additions, while the double bond can participate in cycloaddition reactions. The nitrogen atom can be functionalized, and the carbonyl group can undergo typical reactions of amides.

Common reactions involving 3-pyrroline-2-ones include:

-

Cycloaddition Reactions: The double bond of the 3-pyrroline-2-one ring can act as a dienophile in Diels-Alder reactions or participate in [3+2] cycloadditions with various 1,3-dipoles, leading to the formation of complex polycyclic systems.[5]

-

Conjugate Additions: The α,β-unsaturated lactam system readily undergoes Michael additions with various nucleophiles at the C4 position. This reactivity is crucial for the stereoselective synthesis of substituted pyrrolidin-2-ones.

-

Oxidation and Reduction: The pyrroline ring can be oxidized to the corresponding pyrrole (B145914) or reduced to the saturated pyrrolidinone. For instance, oxidation with m-chloroperbenzoic acid (m-CPBA) can yield the corresponding substituted 3-pyrrolin-2-one and pyrrole.

-

Functionalization at the Nitrogen Atom: The nitrogen atom can be readily alkylated or acylated to introduce various substituents, which can significantly influence the biological activity of the resulting derivatives.

Synthesis of 3-Pyrroline-2-ones

A variety of synthetic strategies have been developed for the construction of the 3-pyrroline-2-one core. These methods range from multicomponent reactions to intramolecular cyclizations.

Table 1: Selected Synthetic Methods for 3-Pyrroline-2-ones

| Reaction Type | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Multicomponent Reaction | Aromatic aldehydes, amines, sodium diethyl oxalacetate (B90230) | Citric acid, absolute ethanol (B145695), room temperature | Varies | [1] |

| Condensation Reaction | Amino acid esters, 2,5-dimethoxy-2,5-dihydrofuran | Acidic medium (pH 1 water) | 25-35 | [4][6] |

| [4+1] Annulation | Acrylamides, aroyl chlorides | Visible light, copper catalyst | Good | [7] |

| Cyclocarbonylation | Propargyl amines | Palladium catalyst, TFBen (CO source) | Good | [7] |

| Oxidative Cyclization | Propargyl-substituted ynamides | DMSO, N-iodosuccinimide | Good | [7] |

| [3+2] Cycloaddition | α-imino rhodium carbenoids, ketene (B1206846) silyl (B83357) acetals | Rhodium catalyst | Good | [7] |

Spectroscopic Properties

The structural features of 3-pyrroline-2-ones give rise to characteristic spectroscopic signatures.

4.1. NMR Spectroscopy

-

¹H NMR: The olefinic protons typically appear in the range of δ 6.0-7.5 ppm. The chemical shifts of the protons at C5 and on the nitrogen substituent are dependent on the specific substitution pattern. For example, in 1-benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-3-pyrroline-2-one, the hydroxyl proton appears as a broad singlet at δ 9.05 ppm, while the methylene (B1212753) protons of the benzyl (B1604629) group appear as doublets at δ 5.18 and 3.54 ppm.[1]

-

¹³C NMR: The carbonyl carbon (C2) resonates in the downfield region, typically around δ 160-175 ppm. The olefinic carbons (C3 and C4) also show characteristic chemical shifts.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-pyrroline-2-ones is characterized by strong absorption bands corresponding to the amide carbonyl and the C=C double bond.

-

C=O Stretch: A strong absorption is typically observed in the range of 1680-1720 cm⁻¹.

-

C=C Stretch: A medium to weak absorption appears around 1620-1680 cm⁻¹.

-

N-H Stretch: For N-unsubstituted or N-monosubstituted derivatives, a broad absorption band is present in the region of 3200-3400 cm⁻¹. The olefinic C-H stretch is observed around 3084 cm⁻¹.[4]

4.3. Mass Spectrometry (MS)

The fragmentation pattern in mass spectrometry is highly dependent on the substituents. Common fragmentation pathways involve the loss of the carbonyl group (as CO) and cleavage of the substituents. High-resolution mass spectrometry (HRMS) is a valuable tool for confirming the elemental composition of newly synthesized derivatives.[6]

Table 2: Spectroscopic Data for a Representative 3-Pyrroline-2-one Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| 1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one | 9.05 (s, 1H, OH), 7.13-7.43 (m, 10H, Ar-H), 5.85 (s, 1H), 4.21 (m, 2H, OCH₂), 1.21 (t, 3H, CH₃) | 164.66, 162.65, 156.98, 142.94, 135.84, 129.44, 128.69, 126.53, 125.07, 122.27, 112.33, 61.78, 60.79, 14.17 | 3239 (OH), 1681 (C=O) | 369.1081 [M+H]⁺ | [1] |

Biological Activities and Signaling Pathways

3-Pyrroline-2-one derivatives have emerged as a promising class of compounds with a wide array of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties.[1][2]

5.1. Antioxidant Activity

Certain polysubstituted 3-hydroxy-3-pyrroline-2-ones have demonstrated significant radical scavenging activity.[1] For instance, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a potent scavenger of hydroxyl radicals.[1]

5.2. Enzyme Inhibition

5.2.1. Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1) Inhibition

3-Hydroxy-3-pyrrolin-2-ones have been identified as novel inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade and a target for anti-inflammatory and anticancer drug development.[5]

Caption: Inhibition of the mPGES-1 pathway by 3-hydroxy-3-pyrrolin-2-ones.

Table 3: mPGES-1 Inhibitory Activity of Selected 3-Hydroxy-3-pyrrolin-2-ones

| Compound | IC₅₀ (µM) | Reference |

| Compound 2 (from reference) | Low micromolar | [5] |

| Compound 3 (from reference) | Low micromolar | [5] |

5.2.2. Aurora Kinase Inhibition

Derivatives of pyrrole-indolin-2-one, a structurally related class of compounds, have been shown to selectively inhibit Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. This highlights the potential of the broader pyrrolone scaffold in cancer therapy.

Caption: Inhibition of Aurora kinases by pyrrole-indolin-2-one derivatives.

Experimental Protocols

6.1. General Procedure for the Synthesis of 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones [1]

Caption: Workflow for the synthesis of 3-hydroxy-3-pyrroline-2-one derivatives.

Detailed Steps:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol (1.0 mL).

-

Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.

-

Add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.

-

Continue to stir the mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the crude product is purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂ and absolute ethanol or CH₂Cl₂ and ethyl acetate) to yield the pure 3-pyrroline-2-one derivative.

6.2. DPPH Radical Scavenging Assay [1]

-

Prepare a 1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare solutions of the test compounds (polysubstituted 3-hydroxy-3-pyrroline-2-ones) in DMSO at various concentrations.

-

In a 96-well plate, add 200 µL of the DPPH solution to 1.28 µL of each test compound solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate spectrophotometer.

-

The radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Conclusion

3-Pyrroline-2-ones represent a versatile and privileged scaffold in medicinal chemistry. Their rich reactivity allows for the synthesis of a diverse range of derivatives, and their core structure is amenable to detailed spectroscopic characterization. The demonstrated biological activities, particularly as enzyme inhibitors, underscore their potential for the development of novel therapeutic agents for a variety of diseases, including inflammatory disorders and cancer. This guide provides a foundational understanding of the key chemical and biological properties of 3-pyrroline-2-ones to aid researchers in their exploration of this important class of compounds.

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

The Emergence of Dihydropyrrol-2-ones: A New Frontier in Cancer Therapeutics

An In-depth Technical Guide on the Synthesis, Biological Evaluation, and Mechanism of Action of Novel Pyrroline-Based Anticancer Agents

Introduction

The this compound scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Recently, a novel class of functionalized 2-pyrrolines, specifically dihydropyrrol-2-ones (DHPs), has garnered significant attention as promising anticancer agents.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a series of these novel dihydropyrrol-2-one derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.

This guide will focus on a recently developed series of dihydropyrrol-2-ones, highlighting their potent antiproliferative activity against various human cancer cell lines. We will delve into the detailed experimental protocols for their synthesis via an efficient multicomponent reaction. Furthermore, we will provide a thorough account of the methodologies used to assess their biological activity, including cytotoxicity assays and cell cycle analysis. A key focus will be on the elucidation of the mechanism of action of the most potent compound in this series, which has been shown to induce G0/G1-phase cell cycle arrest and apoptosis through the p53 signaling pathway.[2][3]

Synthesis of Dihydropyrrol-2-one Derivatives

The novel dihydropyrrol-2-one compounds were synthesized using an efficient, room temperature, four-component reaction. This method allows for the rapid generation of a diverse library of substituted pyrrolines.

Experimental Protocol: General Procedure for the Synthesis of Dihydropyrrol-2-ones (5a-5t)

To a solution of an appropriate amine (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (B145695) (5 mL) was added an ethyl glyoxalate (1.0 mmol). The resulting mixture was stirred at room temperature for 30 minutes. Subsequently, a β-keto ester (1.0 mmol) was added, and the reaction mixture was stirred at room temperature for an additional 4-8 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 5:1 to 2:1) to afford the desired dihydropyrrol-2-one products.

Characterization Data for Lead Compound 5q:

-

Appearance: White solid

-

Yield: 85%

-

Melting Point: 198-200 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.26 (m, 2H), 7.05 (d, J = 8.0 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 6.83 (s, 1H), 6.75 (d, J = 8.0 Hz, 2H), 5.95 (s, 1H), 5.40 (s, 1H), 4.20 (q, J = 7.2 Hz, 2H), 3.90 (s, 3H), 2.35 (s, 3H), 1.30 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 165.2, 148.9, 146.8, 145.3, 138.2, 132.6, 130.1, 129.8, 128.7, 122.1, 114.5, 110.9, 61.8, 56.1, 21.3, 14.3.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₂₂H₂₄NO₅: 382.1654; found: 382.1651.

Biological Evaluation: Antiproliferative Activity

The synthesized dihydropyrrol-2-one derivatives were evaluated for their in vitro antiproliferative activity against a panel of four human cancer cell lines: MCF-7 (breast cancer), RKO (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The cytotoxicity was assessed using the MTT assay.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells were then treated with various concentrations of the dihydropyrrol-2-one compounds (typically ranging from 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using appropriate software.

Quantitative Data Summary

The antiproliferative activities of the synthesized dihydropyrrol-2-one derivatives are summarized in the table below.

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) | |||

| MCF-7 | RKO | HeLa | A549 | |||||

| 5a | Et | Ph | Ph | Ph | 12.3 ± 1.5 | 8.5 ± 0.9 | 10.1 ± 1.2 | 1.9 ± 0.2 |

| 5b | Et | 4-ClPh | 4-ClPh | Ph | 18.2 ± 2.1 | 4.8 ± 0.5 | 5.5 ± 0.6 | 6.3 ± 0.7 |

| ... | ... | ... | ... | ... | ... | ... | ... | ... |

| 5q | Me | 4-MePh | 4-MePh | 3-MeO-4-OHPh | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.2 ± 0.1 | 2.1 ± 0.3 |

| 5r | Me | Ph | Ph | 3-MeO-4-OHPh | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.4 ± 0.2 | 2.8 ± 0.4 |

| 5s | Me | 4-ClPh | 4-ClPh | 3-MeO-4-OHPh | 1.3 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 | 2.4 ± 0.3 |

| 5t | Me | 3-CF₃Ph | 3-CF₃Ph | 3-MeO-4-OHPh | 2.4 ± 0.3 | 1.4 ± 0.2 | 2.1 ± 0.2 | 3.9 ± 0.5 |

| 5-Fu | - | - | - | - | 24.4 ± 3.9 | 3.0 ± 0.2 | 14.5 ± 3.0 | 14.7 ± 5.3 |

Data are presented as mean ± standard deviation from at least three independent experiments. 5-Fluorouracil (5-Fu) was used as a positive control.

Mechanism of Action: G0/G1 Cell Cycle Arrest and Apoptosis

To elucidate the underlying mechanism of the potent antiproliferative activity of the lead compound 5q , its effects on cell cycle distribution and apoptosis were investigated in RKO cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: RKO cells were seeded in 6-well plates and treated with compound 5q at various concentrations (0, 1, 2.5, and 5 µM) for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20 °C.

-

Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software.

Experimental Protocol: Western Blot Analysis

-

Protein Extraction: RKO cells were treated with compound 5q for 48 hours. The cells were then lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p53, p21, cyclin D1, and β-actin (as a loading control), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The results from these experiments revealed that compound 5q induces a dose-dependent arrest of RKO cells in the G0/G1 phase of the cell cycle.[2] Furthermore, it was observed that treatment with 5q led to an increase in the protein levels of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, while concurrently decreasing the levels of cyclin D1.[2] This indicates that the G0/G1 arrest is mediated through the p53/p21/cyclin D1 pathway.[2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of G0/G1 cell cycle arrest induced by Compound 5q.

Caption: Overall experimental workflow for the discovery of novel this compound-based compounds.

Conclusion